molecular formula C11H15NO2 B1604605 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one CAS No. 35076-36-9

3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one

Cat. No. B1604605
CAS RN: 35076-36-9
M. Wt: 193.24 g/mol
InChI Key: PWLQUVMOVTVBEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one, also known as DMHP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has been used as a recreational drug due to its stimulant properties. However, DMHP has also gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Reactivity and Structural Analysis

  • 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one demonstrates significant reactivity with aryl α-bromoacetophenones, forming N-(3-hydroxypropyl)-N,N-dimethyl-N-[2-oxo-2-arylethyl]ammonium bromides, a reaction that yields the hydroxy ketone instead of the expected seven-membered ring hemiketal (Garcia et al., 1992).

Applications in Organic Synthesis

  • It is used as a starting material for synthesizing a diverse library of compounds, including dithiocarbamates, thioethers, and various derivatives through alkylation and ring closure reactions (Roman, 2013).
  • The compound shows potential for generating powerful fluorophores, as demonstrated in the synthesis and investigation of its optical properties (Khan, Asiri, & Aqlan, 2016).
  • It has been utilized in the synthesis of novel chalcone derivative compounds, showing potential for applications in optical device technologies (Rahulan et al., 2014).

Physicochemical Studies

  • Studies have shown its ability to undergo solubilization in different micelles, making it useful as a probe and quencher for determining the critical micelle concentration of certain substances (Khan, Asiri, & Aqlan, 2016).
  • Its reactivity towards various phosphorus reagents has been explored, leading to the synthesis of diverse compounds like diethyl 2-phosphonochromone and 1,3,2-oxathiaphosphinines, contributing to the field of organic phosphorus chemistry (Ali et al., 2019).

Electropolymerization and Coordination Chemistry

  • Research has been conducted on the electropolymerization of silicon naphthalocyanines using derivatives of this compound, showing non-aggregated behavior in various solvents and potential applications in materials science (Bıyıklıoğlu & Alp, 2017).

Biomedical Applications

  • The compound has been studied for its role in synthesizing analgesics, with some derivatives showing narcotic antagonist activity (Lednicer, von Voigtlander, & Emmert, 1981).
  • It is used in the synthesis of various organic compounds like 3-allylchromones and homoisoflavones, which have potential applications in medicinal chemistry (Panja, Maiti, & Bandyopadhyay, 2010).
  • The compound has been utilized in synthesizing Ru(II) complexes with substituted chalcone ligands, showing significant anti-breast cancer activity, indicating its potential as a chemotherapeutic agent (Singh et al., 2016).

Miscellaneous Applications

  • Its derivatives have been used in facilitating CuI-catalyzed arylations of azoles and amides, showing broad functional-group compatibility and potential for pharmaceutical synthesis (Cheng et al., 2009).
  • The interaction of Mannich base derivatives of this compound with DNA has been explored using electrochemical methods, indicating its potential use in DNA-targeted therapies (Istanbullu et al., 2017).

properties

IUPAC Name

3-(dimethylamino)-1-(4-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(2)8-7-11(14)9-3-5-10(13)6-4-9/h3-6,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLQUVMOVTVBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276786
Record name 3-(dimethylamino)-1-(4-hydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35076-36-9
Record name 3-(dimethylamino)-1-(4-hydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one
Reactant of Route 3
3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one
Reactant of Route 4
Reactant of Route 4
3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one
Reactant of Route 5
Reactant of Route 5
3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one
Reactant of Route 6
Reactant of Route 6
3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.